
5-Chloro-2,3-bis(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3-bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chlorine atom and two trifluoromethyl groups attached to a pyridine ring. This compound is part of the trifluoromethylpyridine family, which is known for its significant applications in various fields, including agrochemicals and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-bis(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring
Industrial Production Methods: Industrial production of this compound often relies on large-scale chlorination and fluorination processes, utilizing trichloromethyl-pyridine as a starting material. The reaction conditions are optimized to achieve high yields and purity, making the process efficient for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2,3-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of new derivatives.
Coupling Reactions: Utilized to form more complex molecules by coupling with other aromatic compounds
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,3-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the development of new pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its effectiveness in pest control
Wirkmechanismus
The mechanism of action of 5-Chloro-2,3-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,5-Dichloro-3-(trifluoromethyl)pyridine
Comparison: 5-Chloro-2,3-bis(trifluoromethyl)pyridine is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic processes .
Eigenschaften
Molekularformel |
C7H2ClF6N |
|---|---|
Molekulargewicht |
249.54 g/mol |
IUPAC-Name |
5-chloro-2,3-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2ClF6N/c8-3-1-4(6(9,10)11)5(15-2-3)7(12,13)14/h1-2H |
InChI-Schlüssel |
MSNRYXHLDCYSDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


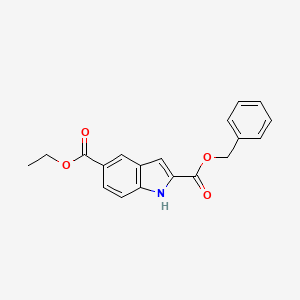

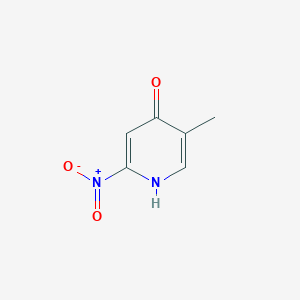

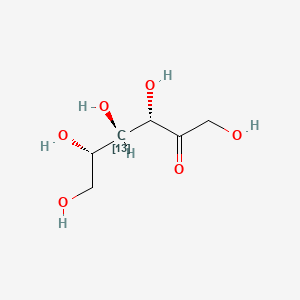
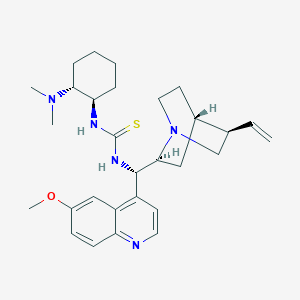
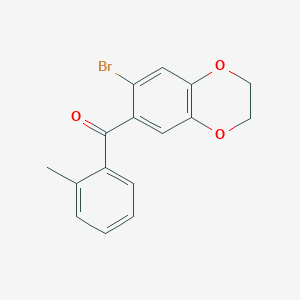
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)

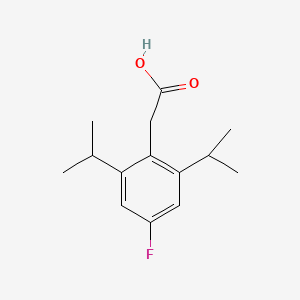
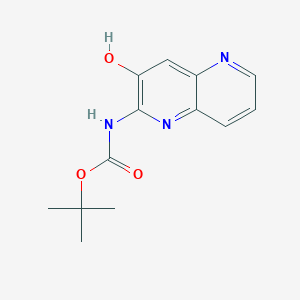
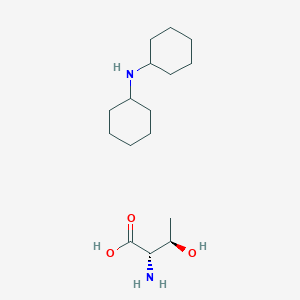
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
